CGRP Receptor Binding Affinity: ~30-Fold Enhancement from 7-Methyl Substitution vs. Unsubstituted Indazole
In a systematic SAR study of indazole-based tyrosine surrogates for CGRP receptor antagonism, the compound bearing the 7-methylindazole core (Compound 3) demonstrated an approximately 30-fold increase in CGRP receptor binding potency compared with its unsubstituted indazole analog (Compound 1) [1]. The unsubstituted indazole compound (Compound 18 in the originating series) exhibited a Ki of 0.23 nM at the human CGRP receptor, while introduction of the 7-methyl group (Compound 34) improved affinity to Ki = 0.010 nM [2]. The fully elaborated clinical candidate zavegepant, which incorporates the 7-methyl-1H-indazol-5-yl fragment, achieved hCGRP Ki = 0.023 nM [3]. This potency gain is attributed to the 7-methyl group occupying a hydrophobic pocket lined by RAMP1 residues Trp74 and Trp84, while the indazole NH engages Asp71 via hydrogen bonding [2].
| Evidence Dimension | CGRP receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.010 nM (7-methylindazole-containing Compound 34); Ki = 0.023 nM (zavegepant, clinical candidate containing the 7-methyl-1H-indazol-5-yl fragment) |
| Comparator Or Baseline | Ki = 0.23 nM (unsubstituted indazole Compound 18); unsubstituted indazole analog Compound 1 (30-fold less potent than 7-methyl Compound 3) |
| Quantified Difference | ~23-fold improvement in Ki (0.23 → 0.010 nM); ~30-fold increase in binding potency in matched-pair comparison |
| Conditions | Human cloned CGRP receptor binding assay; antagonism of CGRP-induced cAMP production in SK-N-MC or HEK293 cells expressing human CGRP receptor |
Why This Matters
For procurement decisions in CGRP-targeted programmes, the 7-methyl substitution is non-negotiable: substitution with unsubstituted indazole-5-ol would be predicted to sacrifice over 95% of binding affinity based on the matched-pair SAR data.
- [1] Chaturvedula PV, et al. The synthesis and SAR of calcitonin gene-related peptide (CGRP) receptor antagonists derived from tyrosine surrogates. Part 2. Bioorg Med Chem Lett. 2013. Abstract: 'Compound 3, derived from the 7-methylindazole core, afforded a 30-fold increase in CGRP binding potency compared with its unsubstituted indazole analog 1.' View Source
- [2] Scite Report. Citing SAR of CGRP antagonists: 'indazol-5-yl as an attractive replacement, affording compound 18: a subnanomolar CGRP receptor antagonist (Ki = 0.23 nM)... Substitution of the indazole ring with a 7-methyl substituent was found to confer an approximately 30-fold increase in CGRP-R affinity... A further significant boost in binding affinity was realized by the addition of a methyl group at the 7-position of the indazole (34, Ki = 0.010 nM).' Accessed 2025. View Source
- [3] Dubowchik GM, et al. Azepino-indazoles as calcitonin gene-related peptide (CGRP) receptor antagonists. Bioorg Med Chem Lett. 2021;31:127670. doi:10.1016/j.bmcl.2020.127670. 'Zavegepant (BHV-3500, BMS-742413) is a high affinity antagonist of the CGRP receptor (hCGRP Ki = 0.023 nM).' View Source
